2,3-Dihydroxypropyl 22-hydroxydocosanoate
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Overview
Description
2,3-Dihydroxypropyl 22-hydroxydocosanoate is a chemical compound with the molecular formula C₂₅H₅₀O₅. It is a type of ester formed from the reaction between 2,3-dihydroxypropyl and 22-hydroxydocosanoic acid. This compound is known for its unique structure, which includes both hydroxyl and ester functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 22-hydroxydocosanoate typically involves the esterification reaction between 2,3-dihydroxypropyl and 22-hydroxydocosanoic acid. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 22-hydroxydocosanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2,3-Dihydroxypropyl 22-hydroxydocosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 22-hydroxydocosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl 22-hydroxybehenate
- 2,3-Dihydroxypropyl 22-hydroxydocosanoic acid
- 2,3-Dihydroxypropyl 22-hydroxyarachidate
Uniqueness
2,3-Dihydroxypropyl 22-hydroxydocosanoate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
194873-65-9 |
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Molecular Formula |
C25H50O5 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 22-hydroxydocosanoate |
InChI |
InChI=1S/C25H50O5/c26-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-25(29)30-23-24(28)22-27/h24,26-28H,1-23H2 |
InChI Key |
KRMBEMLTXHZFOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCO |
Origin of Product |
United States |
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